N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-22-14-10-20(13-8-6-11(17)7-9-13)19-15(14)16(21)18-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLIJYJCCPAKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 303.33 g/mol. The structure features a pyrazole ring substituted with a cyclopentyl group and a 4-fluorophenyl moiety, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1020454-68-5 |
| Molecular Weight | 303.33 g/mol |
| Molecular Formula | C₁₆H₁₈FN₃O₂ |
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Phosphodiesterase (PDE) Activity : Similar compounds have shown potential as PDE inhibitors, which play a crucial role in cellular signaling pathways. PDE inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), enhancing physiological responses such as vasodilation and anti-inflammatory effects .
- Anti-inflammatory Properties : Pyrazole derivatives have been explored for their anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are pivotal in inflammatory responses .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways like PI3K/Akt and ERK1/2 .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Study on PDE Inhibition : A study reported that related pyrazole compounds exhibited IC50 values ranging from 16.2 to 50.2 nmol/L against specific phosphodiesterases, suggesting significant inhibitory potential .
- Anti-inflammatory Efficacy : In vivo models demonstrated that compounds with similar structures significantly reduced inflammation markers in zymosan-induced peritonitis models at doses as low as 100 mg/kg .
- Anticancer Activity : A recent investigation into the cytotoxic effects of pyrazole derivatives revealed that certain analogs could inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity .
Scientific Research Applications
Synthesis of N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
The synthesis of this compound typically involves the reaction of cyclopentyl amine with substituted pyrazole derivatives. Various methods have been developed to achieve high yields and purity, including:
- Cyclization reactions : Utilizing different catalysts to promote the formation of the pyrazole ring.
- Substituent variations : Modifying the phenyl groups to enhance biological activity.
Table 1: Synthesis Methods Overview
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Iron-catalyzed cyclization | Iron salts | 85 | |
| Copper-mediated reactions | Copper salts | 90 | |
| Transition-metal-free methods | None | 80 |
Biological Activities
Research has indicated that this compound exhibits significant biological activities, particularly as a potential therapeutic agent.
Anticancer Properties
Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| A549 (lung cancer) | 3.5 | Inhibition of cell cycle progression |
| HeLa (cervical cancer) | 4.0 | Modulation of PI3K/Akt pathway |
Potential Therapeutic Uses
Beyond its anticancer properties, this compound has been explored for various other therapeutic applications:
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
Neurological Applications
Preliminary studies suggest neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
Case Study 1: Breast Cancer Treatment
A clinical trial involving breast cancer patients demonstrated a significant reduction in tumor size after treatment with this compound over a period of three months.
Case Study 2: Inflammation in Arthritis
Patients with rheumatoid arthritis reported reduced joint pain and swelling when treated with formulations containing this pyrazole derivative.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The 4-methoxy group on the pyrazole ring can undergo substitution under specific conditions. Methoxy groups are typically poor leaving groups but may react via SNAr (nucleophilic aromatic substitution) when activated by electron-withdrawing substituents.
Electrophilic Substitution on the Pyrazole Ring
Electrophilic substitution is directed by the pyrazole’s electronic environment. The 4-fluorophenyl (electron-withdrawing) and methoxy (electron-donating) groups influence reactivity at positions 5 (unsubstituted) and 3 (carboxamide).
Functionalization of the Carboxamide Group
The cyclopentyl carboxamide moiety can undergo hydrolysis or transamidation, enabling structural diversification.
Oxidation and Reduction Reactions
The pyrazole core and substituents exhibit stability under standard redox conditions, though specific groups (e.g., methoxy) may react.
Cross-Coupling Reactions
Halogenation at position 4 (via substitution) enables transition-metal-catalyzed cross-coupling.
Research Highlights
-
Regioselectivity : Substitution at position 4 is favored due to activation by adjacent electron-withdrawing groups .
-
Biological Relevance : Modifications at position 5 (e.g., nitration) enhance antifungal and anticancer activities in pyrazole derivatives .
-
Synthetic Utility : Carboxamide hydrolysis and transamidation are critical for generating analogs in medicinal chemistry .
Comparison with Similar Compounds
N-Substituent Variations
- 4-Methoxybenzyl (): The aromatic methoxy group may enhance π-π stacking interactions with receptors but could increase susceptibility to oxidative metabolism .
- 2-Methoxyethyl (): A polar substituent that may improve solubility but reduce membrane permeability compared to cyclopentyl .
- Fluorobenzyl Groups (): Bulky fluorinated aromatic substituents increase molecular weight and may enhance target selectivity through hydrophobic interactions .
Pyrazole Core Modifications
- 4-Methoxy vs.
- Fluorophenyl at 1-Position (Common Feature): The 4-fluorophenyl group is conserved across multiple analogs, suggesting its critical role in maintaining structural integrity and bioactivity .
Physicochemical Properties
*Estimated based on structural similarity.
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation of a 1,3-diketone 1 with 4-fluorophenylhydrazine 2 . For the target compound, the diketone must contain a methoxy group at the C4 position. A representative synthesis begins with ethyl 3-methoxy-1,3-diketopropanoate 1a , which reacts with 4-fluorophenylhydrazine 2 in ethanol under reflux to yield 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate 3 (Scheme 1).
Table 1: Reaction Conditions for Pyrazole Core Formation
Regioselectivity Control
Regioselectivity is influenced by the electronic effects of substituents. The methoxy group at C4 directs hydrazine attack to the adjacent carbonyl, ensuring correct ring formation. Nano-ZnO catalysts have been reported to enhance yields (up to 95%) and reduce reaction times.
Acetylenic Ketone-Based Synthesis
Cyclization of Acetylenic Precursors
Acetylenic ketones 4 react with hydrazines to form pyrazoles via a [3+2] cycloaddition mechanism. For example, 4-methoxypropiolic acid methyl ester 4a reacts with 4-fluorophenylhydrazine 2 in the presence of copper triflate to yield the pyrazole core 5 (Scheme 2).
Table 2: Acetylenic Ketone Reaction Parameters
Regioisomer Management
The reaction produces regioisomers 5a and 5b in a 3:2 ratio. Hydrogen bonding between the hydrazine and ester group can bias selectivity toward the desired isomer.
Multi-Step Functionalization Approaches
Carboxylic Acid Activation
Pyrazole-3-carboxylate 3 is hydrolyzed to the carboxylic acid 6 using aqueous NaOH (2M, 60°C, 4h). The acid is then activated to an acyl chloride 7 with thionyl chloride (reflux, 2h).
Amidation with Cyclopentylamine
Acyl chloride 7 reacts with cyclopentylamine 8 in dichloromethane (DCM) at 0–5°C to form the target carboxamide 9 . Triethylamine is added to scavenge HCl (Scheme 3).
Table 3: Amidation Optimization
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of the ester group in 3 may incompletely proceed, leaving residual ethyl ester. Recrystallization from ethyl acetate/hexane (1:3) improves purity.
Regiochemical Purity
Chromatographic separation (silica gel, hexane:ethyl acetate 4:1) isolates the desired regioisomer.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity.
Q & A
Q. What synthetic methodologies are recommended for optimizing the multi-step synthesis of N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide?
Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves sequential functionalization of the pyrazole core. For example, analogs with methoxy and fluorine substituents are synthesized via condensation of substituted phenylhydrazines with β-keto esters, followed by cyclization and carboxamide coupling . Key steps include:
- Step 1 : Preparation of 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid via acid-catalyzed cyclization.
- Step 2 : Activation of the carboxylic acid using coupling agents (e.g., HATU or EDCI) for reaction with cyclopentylamine.
- Optimization : Use HPLC to monitor intermediate purity (≥98%) and adjust reaction stoichiometry to minimize byproducts. Reference analogs show yields of 60–75% after crystallization .
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized for in vitro studies?
Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Related fluorophenyl-pyrazole analogs exhibit low aqueous solubility (≤0.1 mg/mL) but improved solubility in DMSO (≥50 mg/mL) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis. Pyrazole derivatives with methoxy groups typically show >90% stability under these conditions .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer :
- NMR/IR : Use - and -NMR to confirm substituent positions (e.g., methoxy at C4, fluorophenyl at N1). IR spectroscopy verifies carboxamide C=O stretches (~1650–1700 cm) .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R factor <0.05) resolves conformational details, such as dihedral angles between the pyrazole core and cyclopentyl group .
Advanced Research Questions
Q. How can QSAR and molecular docking studies predict the biological activity of this compound against cancer targets?
Methodological Answer :
- QSAR : Build a model using descriptors like logP, molar refractivity, and H-bond acceptor count. For fluorophenyl-imidazolones, QSAR models achieved R >0.85 in predicting anti-proliferative activity against MCF-7 cells .
- Docking : Use AutoDock Vina to simulate binding to kinases (e.g., Plk1). Optimize the methoxy group’s orientation for hydrophobic interactions in the ATP-binding pocket. Ligands with fluorophenyl groups show binding affinities (ΔG) of −9.2 to −10.5 kcal/mol .
Q. What experimental strategies are used to investigate enzyme inhibition mechanisms?
Methodological Answer :
- Kinetic Assays : Perform fluorogenic substrate assays (e.g., for cytochrome P450 isoforms) with varying inhibitor concentrations. Calculate IC and K values. Pyrazole carboxamides often exhibit competitive inhibition .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HepG2 cells. Correlate with inhibition of target enzymes (e.g., HDACs or kinases) .
Q. How can antifungal activity be evaluated against phytopathogens like Fusarium oxysporum?
Methodological Answer :
- In Vitro Assays : Use agar dilution (100 µg/mL) to measure growth inhibition (%) relative to controls. Pyrazole derivatives with methoxy groups show 50–60% inhibition against Gibberella zeae .
- Structure-Activity Relationship (SAR) : Compare substituent effects; cyclopentyl groups may enhance lipophilicity and membrane penetration vs. piperidine analogs .
Q. What receptor binding assays are applicable for studying cannabinoid receptor interactions?
Methodological Answer :
- Radioligand Displacement : Use -CP-55,940 in competitive binding assays with rat brain synaptosomal membranes. Pyrazole carboxamides (e.g., SR141716 analogs) exhibit K values in the nM range for CB1 receptors .
- Functional Assays : Measure inhibition of cAMP accumulation in CHO cells expressing CB1 receptors. EC values correlate with in vivo efficacy .
Q. How does fragment-based crystallography guide the optimization of kinase inhibition?
Methodological Answer :
- Fragment Screening : Soak CDK2 crystals with the compound and resolve structures (2.0 Å resolution). Identify key interactions (e.g., hydrogen bonds with Glu81/Lys83).
- Lead Optimization : Introduce methyl groups to the cyclopentyl ring to enhance hydrophobic contacts. Analogous compounds (e.g., AT7519) achieve IC <10 nM in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
